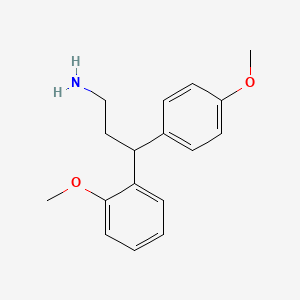
4,5-dimethyl-N-(4-methylphenyl)-2-(1-naphthoylamino)-3-thiophenecarboxamide
説明
4,5-dimethyl-N-(4-methylphenyl)-2-(1-naphthoylamino)-3-thiophenecarboxamide, commonly known as AMT, is a synthetic compound that belongs to the family of tryptamine derivatives. It was first synthesized in the 1960s and has been used in scientific research since then due to its unique chemical structure and potential therapeutic benefits.
作用機序
AMT is believed to work by increasing the levels of serotonin in the brain. It binds to serotonin receptors, which leads to the release of serotonin and other neurotransmitters. This results in an increase in mood, appetite, and sleep.
Biochemical and Physiological Effects:
AMT has been found to have a wide range of biochemical and physiological effects. It has been shown to increase serotonin levels, which can lead to an increase in mood and appetite. It has also been found to have analgesic properties, meaning it can reduce pain. Additionally, AMT has been shown to have anti-inflammatory effects, which could make it useful in treating conditions such as arthritis.
実験室実験の利点と制限
One of the advantages of using AMT in lab experiments is its unique chemical structure, which allows researchers to study its effects on the central nervous system. However, there are also limitations to using AMT in lab experiments. For example, it can be difficult to control the dosage and purity of the compound, which could lead to inaccurate results.
将来の方向性
There are several future directions for research on AMT. One area of interest is its potential use in treating mood disorders such as depression and anxiety. Another area of interest is its potential use in treating pain and inflammation. Additionally, researchers may continue to study the effects of AMT on the central nervous system, including its interactions with other neurotransmitters and receptors.
科学的研究の応用
AMT has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. AMT has also been studied for its potential use in treating depression, anxiety, and other mood disorders.
特性
IUPAC Name |
4,5-dimethyl-N-(4-methylphenyl)-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-15-11-13-19(14-12-15)26-24(29)22-16(2)17(3)30-25(22)27-23(28)21-10-6-8-18-7-4-5-9-20(18)21/h4-14H,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIZJLQCMWDMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(SC(=C2C)C)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-(4-methylphenyl)-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(benzyloxy)-N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4079693.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4079705.png)
![methyl 2-cycloheptyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4079707.png)
![2-ethyl 4-isopropyl 3-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4079720.png)

![N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine](/img/structure/B4079728.png)
![N-(2,6-dimethylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanamide](/img/structure/B4079732.png)


![5-(2-furyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079760.png)

![2,4-dichloro-N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4079763.png)
![1-{[(4-ethyl-1-piperazinyl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4079768.png)